molecular formula C21H12O3 B14300779 2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one CAS No. 112649-50-0

2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one

Cat. No.: B14300779
CAS No.: 112649-50-0
M. Wt: 312.3 g/mol
InChI Key: WNHQRMDXILDNIF-UHFFFAOYSA-N
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Description

2-Phenyl-4H-1benzofuro2,3-hbenzopyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused benzofuran and benzopyran ring system, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4H-1benzofuro2,3-hbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the acylation of a phenolic compound followed by cyclization using a base such as potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4H-1benzofuro2,3-hbenzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Common in aromatic compounds, substitution reactions can occur at various positions on the benzofuran or benzopyran rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

2-Phenyl-4H-1benzofuro2,3-hbenzopyran-4-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-4H-1benzofuro2,3-hbenzopyran-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: The unique fused ring system of 2-Phenyl-4H-1benzofuro2,3-hbenzopyran-4-one contributes to its distinct chemical reactivity and potential applications. This structural feature sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.

Properties

CAS No.

112649-50-0

Molecular Formula

C21H12O3

Molecular Weight

312.3 g/mol

IUPAC Name

2-phenyl-[1]benzofuro[2,3-h]chromen-4-one

InChI

InChI=1S/C21H12O3/c22-16-12-19(13-6-2-1-3-7-13)24-21-14(16)10-11-18-20(21)15-8-4-5-9-17(15)23-18/h1-12H

InChI Key

WNHQRMDXILDNIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC5=CC=CC=C54

Origin of Product

United States

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